molecular formula C13H12Cl2N2O2 B6230702 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152975-98-8

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6230702
CAS No.: 1152975-98-8
M. Wt: 299.2
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Description

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a dichlorophenyl group and a propan-2-yl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

CAS No.

1152975-98-8

Molecular Formula

C13H12Cl2N2O2

Molecular Weight

299.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the reaction of the pyrazole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired dichlorophenyl-substituted pyrazole.

    Introduction of the propan-2-yl group: This can be accomplished through alkylation of the pyrazole ring using isopropyl bromide in the presence of a strong base, such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating receptors: Interacting with cellular receptors and modulating their signaling pathways.

    Disrupting cellular processes: Interfering with key cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2,4-dichlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Differing in the position of the propan-2-yl group.

    1-(2,4-dichlorophenyl)-5-(methyl)-1H-pyrazole-4-carboxylic acid: Differing in the alkyl group attached to the pyrazole ring.

    1-(2,4-dichlorophenyl)-5-(ethyl)-1H-pyrazole-4-carboxylic acid: Differing in the length of the alkyl chain attached to the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

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